Molecular Architecture, Safety Profile, and Synthetic Utility of 1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol
Molecular Architecture, Safety Profile, and Synthetic Utility of 1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol
Executive Summary
The incorporation of the trifluoromethyl (-CF 3 ) group into aromatic systems is a cornerstone strategy in modern drug discovery, designed to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol is a highly functionalized, chiral aryl trifluoromethyl carbinol. This technical guide provides an in-depth analysis of its physicochemical properties, safety data (SDS) protocols, and its critical role as an orthogonal building block in medicinal chemistry.
Molecular Architecture & Physicochemical Profiling
The structural complexity of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol arises from its dense halogenation and the presence of a stereogenic benzylic carbon. The molecule features three distinct halogens (F, Cl, Br), each serving a unique stereoelectronic and synthetic purpose.
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| IUPAC Name | 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol |
| CAS Registry Number | 1033805-25-2 (for the (1R)-enantiomer)[1] |
| Molecular Formula | C 8 H 5 BrClF 3 O[1] |
| Molecular Weight | 289.48 g/mol (Da)[2] |
| LogP (Octanol/Water) | 3.59[2] |
| Polar Surface Area (PSA) | 20.0 Ų[2] |
| Hydrogen Bond Donors/Acceptors | 1 / 1[2] |
| Rotatable Bonds | 2[2] |
Mechanistic Toxicology & Safety Data (SDS)
Standard Safety Data Sheets often list hazards without explaining the underlying chemical physics. Understanding the causality behind the hazards of this compound is essential for designing robust, self-validating safety protocols.
Hazard Identification (GHS Classification)
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H315 (Skin Irritation) & H319 (Eye Irritation): The strongly electron-withdrawing nature of the -CF 3 group exerts a powerful inductive effect, significantly lowering the pKa of the adjacent benzylic hydroxyl group compared to non-fluorinated benzyl alcohols. This enhanced acidity increases its potential to cause localized protein denaturation and tissue irritation upon contact.
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H335 (Respiratory Irritation): The generation of aerosols or fine dust during manipulation can severely irritate mucous membranes.
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Environmental Hazard: The high LogP (3.59) and dense halogenation suggest a strong potential for bioaccumulation and persistence in aquatic environments, necessitating strict disposal protocols[2].
Self-Validating Handling & Spill Protocol
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Engineering Controls: All manipulations must occur within a Class II biological safety cabinet or a certified chemical fume hood. Causality: The compound's lipophilicity allows it to cross biological membranes rapidly; preventing the inhalation of particulates is the primary defense mechanism.
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Personal Protective Equipment (PPE): Operators must utilize double-gloving with nitrile gloves (minimum 0.11 mm thickness). Causality: Halogenated organics can permeate standard latex. Nitrile offers superior chemical resistance, and the double-gloving technique acts as a self-validating breach-detection system—if the outer glove degrades or tears, the inner glove provides a critical buffer while the operator safely aborts the procedure to change PPE.
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Spill Remediation:
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Solid Spill: Moisten with water to suppress dust, then sweep into a sealed hazardous waste container.
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Solution Spill: Absorb with an inert material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust, as the high halogen content can lead to unpredictable exothermic reactions with organic matrices under friction.
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Mechanistic workflow for the safe handling and spill remediation of halogenated carbinols.
Synthetic Utility in Drug Development
Aryl trifluoromethyl carbinols are highly prized in medicinal chemistry. The presence of the ortho-bromo and para-chloro substituents in this specific molecule provides a scaffold with orthogonal reactivity, allowing chemists to selectively functionalize different positions of the ring[3].
Deoxygenation Pathways
A common requirement in Structure-Activity Relationship (SAR) studies is the selective removal of the hydroxyl group to yield the corresponding trifluoromethyl alkane. However, direct catalytic hydrogenation of α -trifluoromethylarylmethyl alcohols often fails due to the electron-withdrawing -CF 3 group destabilizing the requisite carbocation intermediate[3]. Solution: Free radical deoxygenation. The carbinol is first converted to a thionocarbonate intermediate (phenoxythiocarbonylation), followed by homolytic reductive cleavage of the C-O bond using a radical initiator and a hydrogen donor (Barton-McCombie deoxygenation)[3].
Orthogonal Cross-Coupling
The ortho-bromo group is highly reactive towards Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), whereas the para-chloro group is generally inert under standard mild Pd(0) conditions. This allows for the regioselective installation of aryl, alkyl, or amine substituents at the 2-position without disturbing the 4-chloro or the chiral carbinol center.
Orthogonal synthetic pathways exploiting the distinct reactive sites of the molecule.
Experimental Methodology: Nucleophilic Trifluoromethylation
To synthesize 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol from the corresponding aldehyde, nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF 3 ) is the industry standard. This protocol is designed as a self-validating system, ensuring intermediate stability before final deprotection[4].
Step-by-Step Protocol:
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Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of 2-bromo-4-chlorobenzaldehyde in anhydrous Tetrahydrofuran (THF) (0.2 M concentration). Causality: Argon and anhydrous THF are critical; TMSCF 3 is highly sensitive to moisture, which would prematurely quench the reagent to fluoroform (HCF 3 ).
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Reagent Addition: Cool the reaction mixture to 0 °C. Add 1.2 equivalents of (Trifluoromethyl)trimethylsilane (TMSCF 3 ).
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Initiation: Dropwise, add a catalytic amount (0.1 equivalents) of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF). Causality: The naked fluoride ion attacks the silicon atom of TMSCF 3 , generating a pentacoordinate silicate intermediate that transfers the -CF 3 anion to the carbonyl carbon[4].
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In-Process Validation: Stir for 2 hours at room temperature. Monitor by Thin Layer Chromatography (TLC). The intermediate formed is the TMS-protected carbinol. Self-Validation: Do not proceed until the starting aldehyde is completely consumed. This validates the success of the C-C bond formation before exposing the sensitive hydroxyl group.
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Deprotection: Once validated, add 2.0 equivalents of TBAF (or aqueous HCl) to cleave the silyl ether. Stir for an additional 1 hour.
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Workup: Quench with saturated aqueous NH 4 Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
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Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure racemic 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol. (Note: Enantioselective variants require chiral ammonium salts or cinchona alkaloid derivatives as initiators).
References
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Title: (R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol — Chemical Substance Information Source: nextsds.com URL: [Link]
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Title: (1R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol - C8H5BrClF3O | CSSB00103093930 Source: chem-space.com URL: [Link]
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Title: Phenoxythiocarbonylation and Deoxygenation of Aryl Trifluoromethyl Carbinols Source: researchgate.net URL: [Link]
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Title: Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases Source: pubs.acs.org URL: [Link]
